4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide
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Overview
Description
4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide is an organic compound that features a complex aromatic structure with multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Introduction of an iodine atom to the phenyl ring.
Sulfonamide Formation: Reaction of the halogenated benzene with a sulfonamide group.
Each step requires specific reagents and conditions, such as the use of bromine, fluorine gas, iodine, and sulfonamide precursors under controlled temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfonic acids.
Scientific Research Applications
4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease model.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluoro-N-(4-iodophenyl)-benzamide
- 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonate
Uniqueness
4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide is unique due to its specific combination of halogen atoms and the sulfonamide group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-iodophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFINO2S/c13-8-1-6-12(11(14)7-8)19(17,18)16-10-4-2-9(15)3-5-10/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNSIGBWAIGCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Br)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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